molecular formula C26H21N3 B297145 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

Numéro de catalogue B297145
Poids moléculaire: 375.5 g/mol
Clé InChI: RPWOGVAANZYPMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline (ADMQ) is a novel organic compound with a unique structure and potential applications in scientific research. ADMQ belongs to the class of pyrazoloquinazolines, which have been extensively studied due to their diverse biological activities. ADMQ has shown promising results in various biological assays and has the potential to be used as a tool for studying biochemical and physiological processes.

Mécanisme D'action

The mechanism of action of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline acts by inhibiting specific enzymes or signaling pathways involved in various biological processes. For example, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been found to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have various biochemical and physiological effects. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to modulate the expression of various genes involved in inflammation and immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its unique structure, which allows for the development of new analogs with potentially improved biological activity. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline is its low solubility in aqueous solutions, which may limit its use in certain biological assays.

Orientations Futures

There are several future directions for research on 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline. One direction is the development of new analogs with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline and its analogs. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline could be used as a tool for studying various biological processes, such as DNA replication and repair, inflammation, and immune responses. Finally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline could be tested in animal models to evaluate its potential as a therapeutic agent for various diseases.

Méthodes De Synthèse

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized using a multi-step reaction sequence. The first step involves the condensation of anthracene-9-carboxaldehyde with 3,4-dimethylaniline to form the corresponding imine. The imine is then reduced using sodium borohydride to afford the amine intermediate. The amine intermediate is then treated with 3,4-dihydro-2H-pyrazol-5-one in the presence of a catalyst to form 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline.

Applications De Recherche Scientifique

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline has exhibited antimicrobial activity against various bacterial strains.

Propriétés

Formule moléculaire

C26H21N3

Poids moléculaire

375.5 g/mol

Nom IUPAC

5-anthracen-9-yl-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C26H21N3/c1-16-8-7-13-22-23-14-17(2)28-29(23)26(27-25(16)22)24-20-11-5-3-9-18(20)15-19-10-4-6-12-21(19)24/h3-15,26,28H,1-2H3

Clé InChI

RPWOGVAANZYPMX-UHFFFAOYSA-N

SMILES isomérique

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

SMILES canonique

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C5C=CC=CC5=CC6=CC=CC=C64)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.